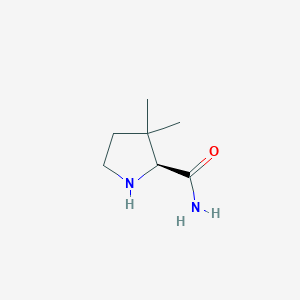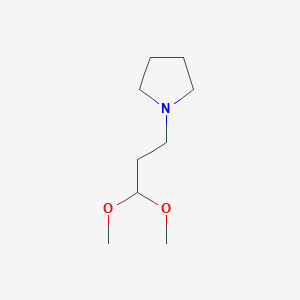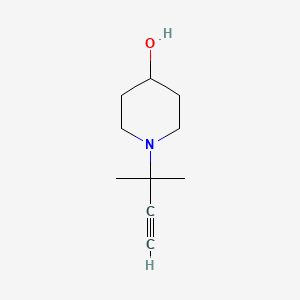
1-(1,1-dimethyl-2-propyn-1-yl)-4-piperidinol
描述
1-(1,1-dimethyl-2-propyn-1-yl)-4-piperidinol is a chemical compound known for its unique structure and reactivity It features a piperidinol ring substituted with a 1,1-dimethyl-2-propynyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-dimethyl-2-propyn-1-yl)-4-piperidinol typically involves the reaction of piperidone with 1,1-dimethyl-2-propynyl lithium or a similar organometallic reagent. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the organometallic reagent. The reaction mixture is then quenched with water or an acid to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1-(1,1-dimethyl-2-propyn-1-yl)-4-piperidinol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The piperidinol ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidinol derivatives.
科学研究应用
1-(1,1-dimethyl-2-propyn-1-yl)-4-piperidinol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(1,1-dimethyl-2-propyn-1-yl)-4-piperidinol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(1,1-Dimethyl-2-propynyl)-4-piperidone: A related compound with a ketone group instead of a hydroxyl group.
1-(1,1-Dimethyl-2-propynyl)-4-piperidine: A similar compound lacking the hydroxyl group.
Uniqueness
1-(1,1-dimethyl-2-propyn-1-yl)-4-piperidinol is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a 1,1-dimethyl-2-propynyl group
属性
CAS 编号 |
240400-96-8 |
|---|---|
分子式 |
C10H17NO |
分子量 |
167.25 g/mol |
IUPAC 名称 |
1-(2-methylbut-3-yn-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C10H17NO/c1-4-10(2,3)11-7-5-9(12)6-8-11/h1,9,12H,5-8H2,2-3H3 |
InChI 键 |
JXLBZBQQIQAJIE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#C)N1CCC(CC1)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

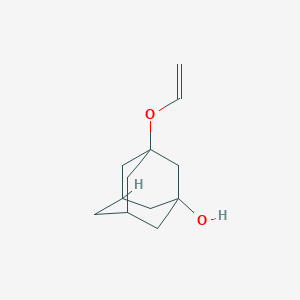
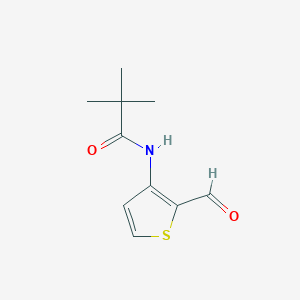
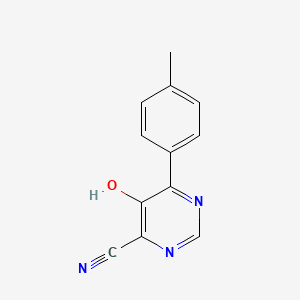
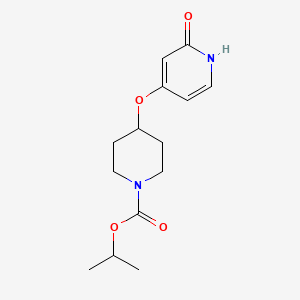
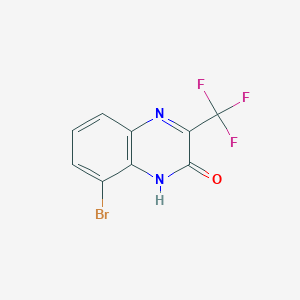
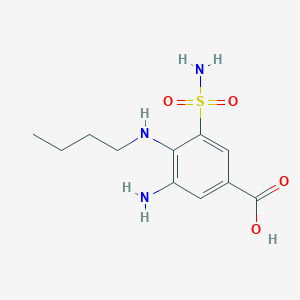
![2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]furan](/img/structure/B8393626.png)
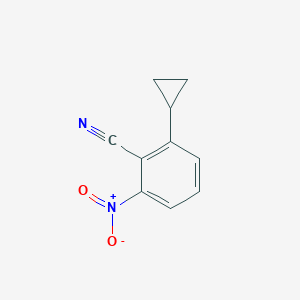
![2-[(2-Hydroxy-ethyl)-methoxy-amino]-ethanol](/img/structure/B8393631.png)
![6-(2-Chloropyridin-3-yl)-4-methoxypyrido[3,2-d]pyrimidine](/img/structure/B8393647.png)
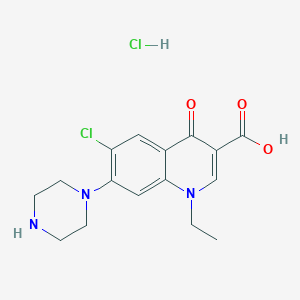
![1,2-Benzisothiazole, 3-[(difluoromethyl)thio]-](/img/structure/B8393654.png)
